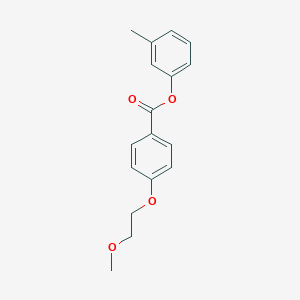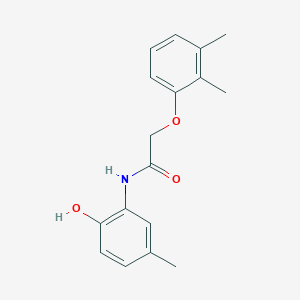![molecular formula C14H12ClN3O2 B267717 3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
3-{[(3-Chloroanilino)carbonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-Chloroanilino)carbonyl]amino}benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is a key enzyme in cancer cells, as it plays a critical role in providing cancer cells with the necessary energy and nutrients for survival. CB-839 has shown promising results in preclinical studies as a potential anticancer agent, and is currently undergoing clinical trials for the treatment of various cancers.
作用機序
CB-839 works by inhibiting glutaminase, which is an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to generate energy and synthesize macromolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of the necessary nutrients and energy for survival, leading to cancer cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. CB-839 has also been shown to decrease the levels of lactate in cancer cells, which can lead to a decrease in tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of CB-839 for lab experiments is its high selectivity for glutaminase, which allows for more precise targeting of cancer cells. CB-839 has also been shown to have a good safety profile in preclinical studies, with minimal toxicity to normal cells. However, one of the limitations of CB-839 is its poor solubility, which can make it difficult to administer in vivo. Additionally, the effectiveness of CB-839 may be limited by the development of resistance in cancer cells.
将来の方向性
There are several potential future directions for the development of CB-839 as an anticancer agent. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to CB-839. Another area of research is the development of combination therapies that can enhance the effectiveness of CB-839. Finally, there is ongoing research into the development of more potent and selective glutaminase inhibitors that may be even more effective than CB-839.
合成法
The synthesis of CB-839 involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroaniloyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, CB-839. The synthesis of CB-839 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CB-839 has been extensively studied in preclinical models of various cancers, including renal cell carcinoma, triple-negative breast cancer, and pancreatic cancer. In these studies, CB-839 has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and enhance the effectiveness of other anticancer agents. CB-839 has also been shown to have a synergistic effect with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.
特性
製品名 |
3-{[(3-Chloroanilino)carbonyl]amino}benzamide |
|---|---|
分子式 |
C14H12ClN3O2 |
分子量 |
289.71 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-2-6-12(8-10)18-14(20)17-11-5-1-3-9(7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
InChIキー |
QZGASPTYQHSCHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)

![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)
![2-phenoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B267645.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
![4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267652.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B267654.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B267656.png)
